molecular formula C10H17NO2 B12874025 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

Cat. No.: B12874025
M. Wt: 183.25 g/mol
InChI Key: GANOROGITUAWSN-UHFFFAOYSA-N
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Description

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methoxy and aldehyde functional groups under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-methoxy-2,2,5,5-tetramethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C10H17NO2/c1-9(2)6-8(7-12)10(3,4)11(9)13-5/h6-7H,1-5H3

InChI Key

GANOROGITUAWSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1OC)(C)C)C=O)C

Origin of Product

United States

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